TCO-PEG2-Sulfo-NHS ester
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Overview
Description
TCO-PEG2-Sulfo-NHS ester: is a compound that combines a trans-cyclooctene (TCO) moiety, a polyethylene glycol (PEG) spacer, and a sulfo-N-hydroxysuccinimide (NHS) ester. This compound is primarily used as a linker in bio-conjugation and click chemistry applications. The sulfo-NHS ester group allows for efficient conjugation to primary amines, while the TCO moiety enables bio-orthogonal reactions with tetrazine-containing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG2-Sulfo-NHS ester typically involves the following steps:
PEGylation: The PEG spacer is introduced to enhance water solubility and reduce steric hindrance.
TCO Introduction: The TCO moiety is attached to one end of the PEG chain.
Sulfo-NHS Ester Formation: The sulfo-NHS ester group is introduced to the other end of the PEG chain.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:
Batch Processing: Large quantities of reactants are processed in batches to produce the compound.
Purification: The product is purified using techniques such as chromatography to remove impurities.
Quality Control: Analytical methods like NMR and mass spectrometry are used to confirm the structure and purity of the compound
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The sulfo-NHS ester group reacts with primary amines to form stable amide bonds.
Click Chemistry Reactions: The TCO moiety undergoes inverse electron demand Diels-Alder reactions with tetrazine-containing molecules.
Common Reagents and Conditions:
Primary Amines: Used for conjugation with the sulfo-NHS ester group.
Tetrazine Derivatives: Used for bio-orthogonal reactions with the TCO moiety.
Solvents: Aqueous buffers and organic solvents like DMSO are commonly used.
Major Products:
Amide Bonds: Formed from the reaction of sulfo-NHS ester with primary amines.
Bio-Conjugates: Formed from the reaction of TCO with tetrazine-containing molecules
Scientific Research Applications
Chemistry:
Bio-Conjugation: TCO-PEG2-Sulfo-NHS ester is used to label proteins, antibodies, and other biomolecules.
Click Chemistry: Facilitates the rapid and specific conjugation of biomolecules.
Biology:
Cell Imaging: Used in fluorescent labeling for cell imaging studies.
Protein-Protein Interaction Studies: Helps in studying interactions between proteins.
Medicine:
Drug Delivery: Used in the development of targeted drug delivery systems.
Therapeutics: Plays a role in the synthesis of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.
Industry:
Diagnostics: Used in the development of diagnostic assays and biosensors.
Biotechnology: Applied in the production of bioconjugates for various biotechnological applications
Mechanism of Action
Mechanism:
Sulfo-NHS Ester: Reacts with primary amines to form stable amide bonds, enabling the conjugation of biomolecules.
TCO Moiety: Undergoes inverse electron demand Diels-Alder reactions with tetrazine-containing molecules, facilitating bio-orthogonal conjugation.
Molecular Targets and Pathways:
Primary Amines: Targets primary amine groups on proteins and other biomolecules.
Tetrazine-Containing Molecules: Engages in bio-orthogonal reactions with tetrazine derivatives
Comparison with Similar Compounds
TCO-PEG2-TCO: Contains two TCO moieties for dual conjugation.
TCO-NHS Ester: Lacks the PEG spacer, leading to reduced solubility.
TCO-PEG6-Amine: Contains an amine group instead of a sulfo-NHS ester.
Uniqueness:
Water Solubility: The PEG spacer enhances water solubility.
Versatility: Combines both sulfo-NHS ester and TCO moieties for diverse applications.
Efficiency: Facilitates rapid and specific bio-conjugation reactions
Properties
Molecular Formula |
C28H49N5O12S |
---|---|
Molecular Weight |
679.8 g/mol |
IUPAC Name |
1-[3-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid;1-[3-(dimethylamino)propyl]-3-ethylurea |
InChI |
InChI=1S/C20H30N2O11S.C8H19N3O/c23-17-14-16(34(27,28)29)19(25)22(17)33-18(24)8-10-30-12-13-31-11-9-21-20(26)32-15-6-4-2-1-3-5-7-15;1-4-9-8(12)10-6-5-7-11(2)3/h1-2,15-16H,3-14H2,(H,21,26)(H,27,28,29);4-7H2,1-3H3,(H2,9,10,12)/b2-1-; |
InChI Key |
YNSGTSDZEFXCER-ODZAUARKSA-N |
Isomeric SMILES |
CCNC(=O)NCCCN(C)C.C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O |
Canonical SMILES |
CCNC(=O)NCCCN(C)C.C1CC=CCCC(C1)OC(=O)NCCOCCOCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O |
Origin of Product |
United States |
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